molecular formula C13H12O3 B14110545 2-Propen-1-one,3-(2-furanyl)-1-phenyl-

2-Propen-1-one,3-(2-furanyl)-1-phenyl-

Cat. No.: B14110545
M. Wt: 216.23 g/mol
InChI Key: MMNXLZXDQPYOGN-UHFFFAOYSA-N
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Description

2-Propen-1-one,3-(2-furanyl)-1-phenyl- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a furan ring and a phenyl group attached to a propenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one,3-(2-furanyl)-1-phenyl- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 2-Propen-1-one,3-(2-furanyl)-1-phenyl- follows similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one,3-(2-furanyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Propen-1-one,3-(2-furanyl)-1-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The biological activity of 2-Propen-1-one,3-(2-furanyl)-1-phenyl- is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The presence of the furan ring and the phenyl group enhances its binding affinity to specific proteins and receptors.

Comparison with Similar Compounds

2-Propen-1-one,3-(2-furanyl)-1-phenyl- can be compared with other chalcones such as:

  • 3-(2-Furanyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • 3-(2-Furanyl)-1-(4-methylphenyl)prop-2-en-1-one

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of the furan ring and phenyl group in 2-Propen-1-one,3-(2-furanyl)-1-phenyl- contributes to its distinct properties and applications.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

furan-2-carbaldehyde;1-phenylethanone

InChI

InChI=1S/C8H8O.C5H4O2/c1-7(9)8-5-3-2-4-6-8;6-4-5-2-1-3-7-5/h2-6H,1H3;1-4H

InChI Key

MMNXLZXDQPYOGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1.C1=COC(=C1)C=O

Origin of Product

United States

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